molecular formula C8H10ClNO B2893427 2-(Chloromethyl)-4,5,6,7-tetrahydrobenzo[d]oxazole CAS No. 139549-15-8

2-(Chloromethyl)-4,5,6,7-tetrahydrobenzo[d]oxazole

Cat. No.: B2893427
CAS No.: 139549-15-8
M. Wt: 171.62
InChI Key: OFFGRJKZQUZCIW-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4,5,6,7-tetrahydrobenzo[d]oxazole is a heterocyclic organic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chloromethyl group attached to the benzoxazole ring, which can significantly influence its chemical reactivity and biological properties.

Comparison with Similar Compounds

    Benzoxazole: The parent compound without the chloromethyl group.

    2-Methylbenzoxazole: A derivative with a methyl group instead of a chloromethyl group.

    2-Aminobenzoxazole: A derivative with an amino group at the 2-position.

Uniqueness: 2-(Chloromethyl)-4,5,6,7-tetrahydrobenzo[d]oxazole is unique due to the presence of the chloromethyl group, which enhances its reactivity and potential for further functionalization . This makes it a valuable intermediate for the synthesis of more complex molecules with diverse biological activities .

Properties

IUPAC Name

2-(chloromethyl)-4,5,6,7-tetrahydro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFGRJKZQUZCIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(O2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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